molecular formula C8H12N2O3 B15208446 2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide CAS No. 61183-23-1

2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B15208446
CAS No.: 61183-23-1
M. Wt: 184.19 g/mol
InChI Key: JOZPWVQNHKSOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide is a chemical compound with a unique structure that includes an oxazole ring, a hydroxypropyl group, and a carboxamide group

Preparation Methods

The synthesis of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyloxazole-4-carboxylic acid with 1-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide can be compared with other similar compounds, such as:

    2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide: This compound has a similar structure but with an ethyl group instead of a propyl group.

    2-(1-Hydroxypropyl)-4-methyloxazole-5-carboxamide: This compound has the same functional groups but with different positions on the oxazole ring.

The uniqueness of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

CAS No.

61183-23-1

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(1-hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C8H12N2O3/c1-3-5(11)8-10-6(7(9)12)4(2)13-8/h5,11H,3H2,1-2H3,(H2,9,12)

InChI Key

JOZPWVQNHKSOPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=C(O1)C)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.